1-(Dimethylamino)-4-(3-fluorophenoxy)pent-1-en-3-one
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Overview
Description
1-(Dimethylamino)-4-(3-fluorophenoxy)pent-1-en-3-one is a synthetic organic compound characterized by its unique structure, which includes a dimethylamino group, a fluorophenoxy group, and a pentenone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Dimethylamino)-4-(3-fluorophenoxy)pent-1-en-3-one typically involves the following steps:
Formation of the Pentenone Backbone: The pentenone backbone can be synthesized through aldol condensation reactions involving appropriate aldehydes and ketones.
Introduction of the Fluorophenoxy Group: The fluorophenoxy group can be introduced via nucleophilic aromatic substitution reactions, where a fluorinated phenol reacts with a suitable leaving group on the pentenone backbone.
Addition of the Dimethylamino Group: The dimethylamino group can be added through reductive amination reactions, where a dimethylamine reacts with a carbonyl group on the pentenone backbone in the presence of a reducing agent.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions: 1-(Dimethylamino)-4-(3-fluorophenoxy)pent-1-en-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are often employed in substitution reactions.
Major Products:
Oxidation Products: Ketones, carboxylic acids, or aldehydes.
Reduction Products: Alcohols or amines.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-(Dimethylamino)-4-(3-fluorophenoxy)pent-1-en-3-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting neurological and inflammatory pathways.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biological Studies: The compound is used in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: It is explored for its potential use in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Dimethylamino)-4-(3-fluorophenoxy)pent-1-en-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can form hydrogen bonds or ionic interactions with active sites, while the fluorophenoxy group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
1-(Dimethylamino)-4-(3-fluorophenoxy)pent-1-en-3-one can be compared with similar compounds such as:
1-(Dimethylamino)-4-(4-fluorophenoxy)pent-1-en-3-one: Similar structure but with a different position of the fluorine atom, which can affect its reactivity and binding properties.
1-(Dimethylamino)-4-(3-chlorophenoxy)pent-1-en-3-one: Substitution of fluorine with chlorine can lead to different chemical and biological properties.
1-(Dimethylamino)-4-(3-methylphenoxy)pent-1-en-3-one: The presence of a methyl group instead of fluorine can result in altered steric and electronic effects.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C13H16FNO2 |
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Molecular Weight |
237.27 g/mol |
IUPAC Name |
1-(dimethylamino)-4-(3-fluorophenoxy)pent-1-en-3-one |
InChI |
InChI=1S/C13H16FNO2/c1-10(13(16)7-8-15(2)3)17-12-6-4-5-11(14)9-12/h4-10H,1-3H3 |
InChI Key |
PEWAIFQTAZONMN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C=CN(C)C)OC1=CC(=CC=C1)F |
Origin of Product |
United States |
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